molecular formula C13H15BBrFO4 B8231433 3-Bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

3-Bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B8231433
M. Wt: 344.97 g/mol
InChI Key: KDDOKAGRWWDPQR-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organoboron compound that features a benzoic acid core substituted with bromine, fluorine, and a dioxaborolane group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the following steps:

    Bromination and Fluorination: The starting material, benzoic acid, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions on the aromatic ring.

    Borylation: The brominated and fluorinated benzoic acid derivative is then subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium acetate. This step introduces the dioxaborolane group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for scale, often involving continuous flow processes and automated systems to ensure high yield and purity. The use of robust catalysts and efficient purification techniques, such as crystallization and chromatography, is crucial in industrial settings.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.

    Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

    Oxidation and Reduction: The benzoic acid moiety can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(0) complexes are commonly used in cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, and other bases are used to facilitate the reactions.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and other polar aprotic solvents are typically employed.

Major Products:

    Biaryl Compounds: The primary products of Suzuki-Miyaura reactions involving this compound are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Chemistry:

    Organic Synthesis: The compound is a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Biology and Medicine:

    Drug Development: The compound’s derivatives are explored for their potential biological activities, including anti-cancer and anti-inflammatory properties.

    Bioconjugation: It is used in the synthesis of bioconjugates for targeted drug delivery and diagnostic applications.

Industry:

    Agrochemicals: The compound is used in the synthesis of herbicides, fungicides, and insecticides.

    Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. In Suzuki-Miyaura reactions, the mechanism involves:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

Comparison with Similar Compounds

  • 4-Carboxy-2-fluorophenylboronic acid pinacol ester
  • 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Uniqueness: 3-Bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of both bromine and fluorine atoms allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules.

This compound’s versatility and reactivity make it a crucial tool in modern organic synthesis, with wide-ranging applications in various scientific and industrial fields.

Properties

IUPAC Name

3-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BBrFO4/c1-12(2)13(3,4)20-14(19-12)8-5-7(11(17)18)6-9(15)10(8)16/h5-6H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDOKAGRWWDPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BBrFO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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